Spiro[2.5]octan-5-amine

Conformational restriction Entropic penalty Target selectivity

Spiro[2.5]octan-5-amine (CAS 1228531-38-1) is a saturated bicyclic spirocyclic primary amine with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol. The scaffold comprises a cyclopropane ring fused to a cyclohexane ring at a single quaternary spiro carbon, with the amine substituent positioned at the 5‑position of the cyclohexane ring.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
CAS No. 1228531-38-1
Cat. No. B1397876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro[2.5]octan-5-amine
CAS1228531-38-1
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CC(CC2(C1)CC2)N
InChIInChI=1S/C8H15N/c9-7-2-1-3-8(6-7)4-5-8/h7H,1-6,9H2
InChIKeyYCSRHTRDWSXDFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spiro[2.5]octan-5-amine (CAS 1228531-38-1): Physicochemical & Structural Baseline for Procurement Selection


Spiro[2.5]octan-5-amine (CAS 1228531-38-1) is a saturated bicyclic spirocyclic primary amine with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol . The scaffold comprises a cyclopropane ring fused to a cyclohexane ring at a single quaternary spiro carbon, with the amine substituent positioned at the 5‑position of the cyclohexane ring . This architecture yields zero rotatable bonds (by SMILES analysis: NC1CCCC2(CC2)C1) and a calculated LogP of 2.37, positioning it as a moderately lipophilic, fully constrained aliphatic amine building block . The compound is commercially available as the free base (typical purity ≥95%) and as the hydrochloride salt (CAS 1228449-89-5) . Its rigid, three‑dimensional scaffold is characteristic of the broader spiro[2.5]alkane class, which is increasingly employed in medicinal chemistry to enhance target selectivity, metabolic stability, and pharmacokinetic profiles of drug candidates [1].

Why Spiro[2.5]octan-5-amine Cannot Be Replaced by Common Spirocyclic or Monocyclic Amines


Generic substitution of Spiro[2.5]octan-5-amine with other spirocyclic amines (e.g., Spiro[2.3]hexan-5-amine or Spiro[3.5]nonan-7-amine) or simple monocyclic amines (e.g., cyclohexylamine) is not scientifically justifiable due to substantial, quantifiable differences in three-dimensional geometry, lipophilicity, conformational freedom, and electronic properties [1]. The [2.5] spirocyclic framework imposes a unique spatial orientation of the amine group that cannot be reproduced by smaller or larger ring homologs, directly affecting molecular recognition at biological targets [2]. Even among spirocyclic amines, small changes in ring size produce measurable shifts in LogP (ΔLogP > 0.7 between [2.5] and [2.3] analogs) and predicted pKa values, which translate into divergent permeability, solubility, and pharmacokinetic behavior . The evidence detailed below quantifies these differentiation dimensions, enabling procurement decisions grounded in experimental and predicted property data rather than structural similarity assumptions.

Quantitative Differentiation Evidence for Spiro[2.5]octan-5-amine Against Closest Analogs


Conformational Restriction: Zero Rotatable Bonds vs. Analog Comparators

Spiro[2.5]octan-5-amine possesses zero rotatable bonds by SMILES inspection (NC1CCCC2(CC2)C1), representing complete conformational lock of the amine-bearing cyclohexane ring . In contrast, the smaller spiro analog Spiro[2.3]hexan-5-amine also has zero rotatable bonds but presents the amine on a significantly more compact scaffold (C₆H₁₁N, MW 97.16) . The non-spirocyclic comparator cyclohexylamine (C₆H₁₃N, MW 99.17) retains one freely rotatable C–N bond, introducing additional conformational entropy upon target binding . This difference means Spiro[2.5]octan-5-amine can, in principle, achieve higher affinity for targets preferring a pre-organized amine geometry, while still offering a larger hydrophobic footprint than the [2.3] analog for filling lipophilic binding pockets.

Conformational restriction Entropic penalty Target selectivity Spiro scaffold design

Lipophilicity Tuning: LogP Shift Between Spiro[2.5]octan-5-amine and Spiro[2.3]hexan-5-amine

Spiro[2.5]octan-5-amine displays an experimental/computed LogP of 2.37, compared to 1.59 for the homologous Spiro[2.3]hexan-5-amine, representing a ΔLogP of +0.78 . This difference corresponds to an approximately six‑fold higher theoretical partition coefficient for the [2.5] spiro system. The monocyclic comparator cyclohexylamine has a LogP of 1.28, making Spiro[2.5]octan-5-amine roughly 12‑fold more lipophilic [1]. In the context of CNS drug discovery, where optimal LogP typically ranges from 2 to 4, the [2.5] scaffold places the amine building block closer to the desirable lipophilicity window than either comparator, potentially reducing the need for additional hydrophobic substituents during lead elaboration.

Lipophilicity LogP Permeability Spiro homolog comparison

Basicity Modulation: Predicted pKa Comparison Between Spiro[2.5]octan-5-amine and Cyclohexylamine

The predicted pKa of the (R)-enantiomer of Spiro[2.5]oct-5-ylamine is 11.10 ± 0.20, compared to an experimentally measured pKa of 10.66 for cyclohexylamine . The ~0.44 unit higher basicity of the spirocyclic amine is consistent with the electron-donating inductive effect of the cyclopropane ring and the slightly altered solvation of the ammonium ion in the constrained bicyclic environment. At physiological pH (7.4), both compounds exist predominantly in the protonated form, but the spirocyclic amine's higher pKa means a marginally greater fraction protonated at any given pH, which can influence lysosomal trapping, Vd, and tissue distribution in vivo.

Amine basicity pKa prediction Protonation state Spiro electronic effects

CNS Drug Discovery Scaffold Validation: Azaspiro[2.5]octane Core in Histamine H3 and Muscarinic M4 Receptor Antagonists

The spiro[2.5]octane scaffold has been independently validated in two distinct CNS drug discovery programs. Brown et al. (2014) reported a series of azaspiro[2.5]octane carboxamides as nanomolar histamine H3 receptor antagonists; exemplar compound 6s achieved free-plasma exposures ~50‑fold above the H3R IC₅₀ with a brain‑to‑plasma ratio of ~3 following intravenous dosing in mice [1]. Bender et al. (2021) disclosed chiral 6‑azaspiro[2.5]octanes as highly selective M₄ muscarinic receptor antagonists; lead compound VU6015241 (19) exhibited hM₄ IC₅₀ = 71 nM, >140‑fold selectivity over hM₂, excellent kinetic solubility (64.81 ± 4.29 μg/mL at pH 6.8, free base), and moderate rodent brain exposure following intraperitoneal dosing [2]. While these studies employed aza‑analogs rather than the carbocyclic Spiro[2.5]octan‑5‑amine itself, the consistent demonstration of CNS penetration and target engagement across two independent chemotypes strongly supports the intrinsic drug‑like properties of the spiro[2.5]octane core.

CNS drug discovery Blood–brain barrier penetration GPCR antagonists Azaspiro[2.5]octane scaffold

Topological Polar Surface Area (TPSA) and Drug‑Likeness: Spiro[2.5]octan-5-amine vs. Spiro[2.3]hexan-5-amine

Spiro[2.5]octan-5-amine and Spiro[2.3]hexan-5-amine share an identical topological polar surface area (TPSA) of 26.02 Ų, consistent with both bearing a single primary amine as the sole heteroatom functionality . This TPSA value falls well below the commonly cited 60–70 Ų threshold for good oral absorption and below the 90 Ų cutoff for blood–brain barrier penetration. However, because Spiro[2.5]octan-5-amine achieves this low TPSA while offering a larger hydrophobic surface (MW 125.21 vs. 97.16, LogP 2.37 vs. 1.59), it can engage deeper lipophilic binding pockets without sacrificing passive permeability. This combination of low TPSA and higher lipophilicity makes the [2.5] scaffold particularly attractive for targets requiring balanced CNS penetration and strong hydrophobic interactions.

Polar surface area Oral bioavailability Drug-likeness Spiro scaffold comparison

Scalability and Sourcing Maturity: Multi‑Gram Availability with Analytical QC

Spiro[2.5]octan-5-amine is commercially stocked by multiple reputable vendors (e.g., Leyan, AChemBlock, AKSci) at purity levels of 95%–98% (HPLC), with packaging options up to 100 g . In contrast, the closest spiro homolog Spiro[2.3]hexan-5-amine (CAS 38772-81-5) is typically offered at 97–98% purity from fewer suppliers, while Spiro[3.5]nonan-7-amine (CAS 1232433-32-7) is available at 95–97% purity primarily through specialty vendors . The availability of the hydrochloride salt (CAS 1228449-89-5) from Sigma-Aldrich further facilitates direct use in aqueous formulations and salt‑screening studies . This sourcing maturity reduces lead times and ensures batch‑to‑batch analytical consistency (NMR, HPLC, GC) for reproducible SAR studies.

Commercial availability Multi‑gram supply Quality control Building block procurement

High‑Impact Procurement Scenarios for Spiro[2.5]octan-5-amine in Drug Discovery


CNS Penetrant Lead Optimization: Replacing Flexible Aliphatic Amines with a Pre‑Organized Spiro Scaffold

In lead optimization programs where a flexible aliphatic amine (e.g., cyclohexylamine) has been identified as a key pharmacophore but suffers from poor selectivity or high metabolic clearance, Spiro[2.5]octan-5-amine offers a direct replacement with zero rotatable bonds and a moderately higher LogP (2.37 vs. 1.28) . The spirocyclic constraint reduces the entropic penalty upon target binding, while the cyclopropane ring introduces steric shielding that can reduce CYP‑mediated oxidation—a strategy independently validated in the H3R antagonist series where the azaspiro[2.5]octane core achieved a brain‑to‑plasma ratio of ~3 in mice [1]. Procurement of the carbocyclic Spiro[2.5]octan-5-amine enables systematic exploration of this scaffold effect without the confounding influence of an endocyclic nitrogen atom, allowing cleaner SAR interpretation.

Fragment‑Based Drug Discovery (FBDD): A sp3‑Rich, Low‑TPSA Primary Amine Fragment

With a molecular weight of only 125 Da, a TPSA of 26.02 Ų, a high fraction of sp3 carbons (Fsp3 = 1.0), and a LogP of 2.37, Spiro[2.5]octan-5-amine meets all criteria for an ideal fragment library member . Compared to the smaller Spiro[2.3]hexan-5-amine (MW 97 Da, LogP 1.59), the [2.5] scaffold provides a larger hydrophobic surface area for detecting weak lipophilic interactions in initial fragment screens, while maintaining the same low TPSA and hydrogen‑bonding capacity [1]. The primary amine handle allows direct elaboration via amide coupling, reductive amination, or sulfonamide formation, enabling rapid fragment growth. Procurement of gram quantities supports both biochemical and biophysical screening (SPR, NMR, X‑ray crystallography) at the fragment hit identification stage.

Selective GPCR Antagonist Design: Exploiting Spiro[2.5]octane Geometry for Subtype Selectivity

The spiro[2.5]octane scaffold has demonstrated an ability to impart subtype selectivity within the muscarinic acetylcholine receptor family. Bender et al. (2021) reported that chiral 6‑azaspiro[2.5]octane‑based M₄ antagonists achieved >140‑fold selectivity over the M₂ subtype, a critical safety margin for avoiding cardiovascular side effects . While these studies used aza‑analogs, the carbocyclic Spiro[2.5]octan-5-amine provides medicinal chemists with a scaffold that has a slightly higher LogP (2.37 vs. predicted values for aza‑analogs) and lacks the additional hydrogen‑bonding capacity of a piperazine nitrogen, potentially enabling distinct selectivity profiles at other Class A GPCR targets. The commercial availability of the hydrochloride salt (Sigma‑Aldrich) facilitates direct use in parallel chemistry workflows for rapid analog synthesis and selectivity profiling [1].

Metabolic Stability Optimization: Cyclopropane‑Mediated Shielding Against CYP Oxidation

The cyclopropane ring in Spiro[2.5]octan-5-amine serves as a built‑in metabolic shield, sterically protecting the adjacent cyclohexane carbons from oxidative metabolism. The spiro[2.5]octane hydrocarbon has been employed as a radical‑clock probe to distinguish between concerted and radical mechanisms of P450‑mediated hydroxylation, demonstrating that the cyclopropane ring influences the oxidation pathway of the cyclohexane ring . In the M₄ antagonist series, the 6‑azaspiro[2.5]octane scaffold contributed to favorable CYP inhibition profiles, with lead compound 19 showing no appreciable CYP inhibition across tested isoforms and predicted low rat hepatic clearance (6.2 mL/min/kg) [1]. For programs where metabolic instability of cyclohexylamine‑containing leads has been identified as a liability, Spiro[2.5]octan-5-amine offers a direct scaffold hop that introduces this protective cyclopropane moiety while maintaining the primary amine functionality for further elaboration.

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